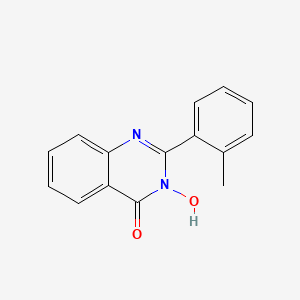

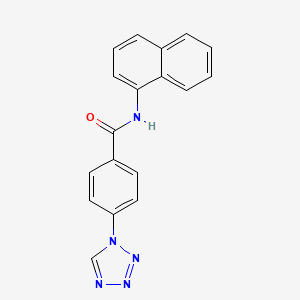

3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone, also known as HMQ, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HMQ is a heterocyclic organic compound that contains a quinazolinone ring system. It has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for use in various research studies.

Applications De Recherche Scientifique

Corrosion Inhibition

Quinazolinone derivatives have been studied for their potential as corrosion inhibitors for mild steel in acidic environments. New compounds derived from quinazolinone, including variations with different substituents, have shown significant inhibition efficiencies, suggesting their utility in protecting metallic surfaces against corrosion. This efficacy was attributed to the formation of a protective layer on the mild steel surface and is supported by electrochemical methods, surface analysis, and theoretical studies (Errahmany et al., 2020).

Fluorescent Chemical Sensors

Quinazolinone derivatives have been explored as fluorescent chemical sensors, particularly for the detection of metal ions like Fe3+. The quinazolinone compound utilized exhibited a decrease in fluorescence intensity upon the addition of Fe3+, due to the blocking of excited state intramolecular proton transfer reactions. This property allows quinazolinone derivatives to act as sensitive optochemical sensors for iron ions, with potential applications in various analytical fields (Xiaobing Zhang et al., 2007).

Antioxidant Properties

Research into the antioxidant properties of quinazolinone compounds has revealed that certain derivatives, especially those with hydroxyl groups, exhibit significant activity. These studies aim to understand the structure-antioxidant activity relationships, contributing to the development of quinazolinone-based antioxidants with potential therapeutic applications (Mravljak et al., 2021).

Anticancer Activity

The synthesis and characterization of quinazolinone-derived Schiff base complexes with various metals (Cd(II), Ni(II), Zn(II), and Cu(II)) have shown promise in vitro anticancer activity against human cancer cell lines. These findings highlight the potential of quinazolinone derivatives in the development of new anticancer agents (Ashok et al., 2020).

Luminescent Materials and Bioimaging

Quinazolinone derivatives have been identified as promising candidates for luminescent materials and bioimaging due to their excellent biocompatibility, low toxicity, and high efficiency. Their application in fluorescent probes and biological imaging, including environmentally sensitive probes and two-photon fluorescence bioimaging, represents a significant advancement in the field of optical imaging (Xing et al., 2021).

Propriétés

IUPAC Name |

3-hydroxy-2-(2-methylphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-10-6-2-3-7-11(10)14-16-13-9-5-4-8-12(13)15(18)17(14)19/h2-9,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHHTHAUEORWFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 1-cyclohexyl-2-((4-ethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2847036.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2847042.png)

![3-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2847044.png)

![Ethyl 4,5-dimethyl-2-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2847045.png)

![2-Chloro-N-[2-(4-chloro-3-methoxyphenyl)-2-fluoroethyl]acetamide](/img/structure/B2847047.png)

![N-[3-[2-(Benzimidazol-1-ylmethyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2847052.png)

![2-cyclopropyl-N-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2847055.png)